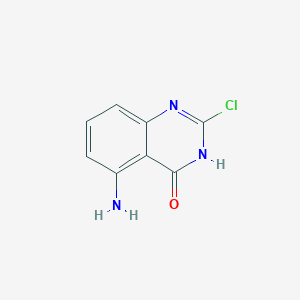

5-Amino-2-chloroquinazolin-4(1H)-one

描述

Structure

3D Structure

属性

分子式 |

C8H6ClN3O |

|---|---|

分子量 |

195.60 g/mol |

IUPAC 名称 |

5-amino-2-chloro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H6ClN3O/c9-8-11-5-3-1-2-4(10)6(5)7(13)12-8/h1-3H,10H2,(H,11,12,13) |

InChI 键 |

HRCOTVYHYCRXHQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C(=C1)N=C(NC2=O)Cl)N |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 5 Amino 2 Chloroquinazolin 4 1h One and Analogues

Foundational Approaches to Quinazolinone Ring Synthesis

Traditional methods for constructing the quinazolinone core have long relied on two fundamental steps: the condensation of readily available precursors and subsequent cyclization to form the bicyclic system. These foundational strategies remain relevant and are often the basis for more complex synthetic endeavors.

A prevalent and well-established method for the synthesis of 4(3H)-quinazolinones begins with anthranilic acid and its derivatives. nih.gov This approach typically involves the acylation of the amino group of anthranilic acid. The reaction of an appropriately substituted anthranilic acid with an acyl chloride, such as chloroacetyl chloride or butyryl chloride, yields the corresponding N-acyl anthranilic acid intermediate. nih.govnih.govmui.ac.ir This nucleophilic substitution reaction is a critical first step that introduces the eventual C2-substituent and prepares the molecule for ring closure. nih.gov

The versatility of this method allows for the introduction of various substituents onto the quinazolinone ring by selecting appropriately functionalized anthranilic acid starting materials. For the synthesis of the title compound, a 2,6-diaminobenzoic acid derivative would serve as the logical starting point, with one amino group being acylated while the other is protected or introduced at a later stage.

Following the initial condensation, the next crucial step is the cyclization to form the heterocyclic quinazolinone ring. A widely used two-step procedure involves the dehydration of the N-acyl anthranilic acid intermediate, often accomplished by heating with acetic anhydride, to form a 1,3-benzoxazin-4-one (benzoxazinone) intermediate. nih.govnih.gov This benzoxazinone is a stable and isolable compound that serves as a versatile precursor.

The benzoxazinone ring is subsequently opened and re-closed by reacting it with a suitable nitrogen source. nih.gov For the synthesis of quinazolin-4(1H)-ones, this is typically achieved by treatment with ammonia or ammonium acetate. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent intramolecular cyclization and dehydration to afford the final quinazolinone product. nih.gov The Niementowski reaction, which involves the direct condensation of anthranilic acid with formamide or other amides at high temperatures, represents a more direct, albeit often lower-yielding, cyclization protocol. tandfonline.com

Advanced Synthetic Techniques for Functionalized Quinazolinones

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern synthetic chemistry has introduced several advanced techniques. These methodologies, including metal catalysis and alternative energy sources, offer improved efficiency, sustainability, and access to a wider array of complex functionalized quinazolinones.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. rsc.org Catalysts based on palladium, copper, iron, and manganese have been successfully employed to construct the quinazolinone scaffold through various mechanisms, including cross-coupling and C-H bond functionalization. mdpi.comchim.itresearchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts are particularly effective in promoting intramolecular C-H arylation reactions, which have been applied to the convenient synthesis of quinazolinone-containing natural products like Luotonin A and rutaecarpine. chim.it Palladium-catalyzed azide–isocyanide coupling followed by cyclization and lactamization has also been developed as a cascade reaction to produce complex polyheterocycles containing the quinazolinone motif. mdpi.com

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for quinazolinone synthesis. Copper-catalyzed aerobic oxidative cyclization is a notable method, involving one-pot, three-component reactions that can proceed via amination of C(sp³)-H bonds. mdpi.com Copper salts have also been used to catalyze the reaction of 2-arylindoles with amines or ammonium in the presence of oxygen to yield various quinazolinones. organic-chemistry.org These methods are valued for their operational simplicity and tolerance of a broad range of functional groups.

The table below summarizes representative metal-catalyzed reactions for quinazolinone synthesis.

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular C-H Arylation | 3-[2-(2-bromoindol-3-yl)ethyl]-4(3H)-quinazolinone | Direct access to fused systems like rutaecarpine. | chim.it |

| Copper (Cu) | Cascade Amination | N-arylbenzimidazoles | Route to N‑arylbenzimidazoquinazolinones. | chim.it |

| Manganese (Mn) | Dehydrogenative Coupling | 2-aminobenzyl alcohol, primary amides | Atom-economical, acceptorless dehydrogenative coupling (ADC) strategy. | mdpi.comfrontiersin.org |

| Iron (Fe) | sp³ C-H Oxidation/C-N Formation | 2-alkylamino N-H ketimines | Utilizes an inexpensive, earth-abundant metal catalyst. | mdpi.com |

The application of microwave irradiation as an alternative energy source has significantly enhanced the efficiency of quinazolinone synthesis. frontiersin.org Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

This technology accelerates reactions by directly and efficiently heating the solvent and reactants, leading to uniform heating and often higher temperatures than conventional reflux. frontiersin.org For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via conventional reflux required 10 hours to achieve a 79% yield, whereas the microwave-assisted method furnished the product in just 5 minutes with an 87% yield. This green chemistry approach has been applied to various synthetic pathways, including one-pot reactions of 2-halobenzoic acids and amidines catalyzed by iron in water, and the cyclization of 2-aminobenzamides. rsc.orgsci-hub.cat

The following table compares conventional heating with microwave-assisted synthesis for selected quinazolinone derivatives.

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79% | |

| Microwave Irradiation (800 W) | 5 minutes | 87% | ||

| Various 2,3-disubstituted quinazolin-4(3H)-ones | Conventional Heating | 3-6 hours | 48-89% | researchgate.net |

| Microwave Irradiation | 10-20 minutes | 66-97% | ||

| 2-substituted quinazolinones | Conventional Heating (Oil Bath) | 16 hours | 55% | nih.gov |

| Microwave Irradiation (130 °C) | 2 hours | up to 92% |

Ultrasound-assisted synthesis (UAS) is another green and efficient technique used to promote chemical reactions. ijsrch.com The underlying principle of sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. This phenomenon enhances mass transfer and accelerates reaction rates. researchgate.net

In the context of quinazolinone synthesis, ultrasound irradiation has been successfully employed to drive multi-component reactions, providing excellent yields in short reaction times under mild conditions. benthamdirect.comeurekaselect.com For example, a three-component reaction of 2-aminobenzonitrile, benzaldehydes, and an amine source under ultrasound irradiation using citric acid as a natural catalyst afforded 2-aryl-quinazolin-4(1H)-ones efficiently at room temperature. benthamdirect.comeurekaselect.com This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry. ijsrch.com The use of ultrasound can lead to improved yields and selectivities compared to silent (non-irradiated) reactions, making it an attractive methodology for synthesizing biologically relevant heterocyclic compounds. researchgate.netnih.gov

Considerations for Reaction Efficiency and Scalability in Laboratory Synthesis

The synthesis of quinazolinone derivatives, a critical scaffold in medicinal chemistry, has evolved significantly, with modern strategies emphasizing efficiency, selectivity, and sustainability. mdpi.comresearchgate.net Multicomponent reactions (MCRs) and green chemistry principles are at the forefront of these advancements, offering streamlined pathways to complex molecules like 5-Amino-2-chloroquinazolin-4(1H)-one.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have become a powerful tool for the rapid assembly of the quinazolinone scaffold from simple, readily available substrates. mdpi.comopenmedicinalchemistryjournal.com These reactions enhance efficiency by combining multiple synthetic steps into a single operation, avoiding the need for isolation of intermediates. Various catalytic systems have been developed to facilitate these transformations.

Metal-catalyzed MCRs are particularly prominent. Palladium-catalyzed reactions, for example, can construct the quinazolinone skeleton through carbonylative transformations of organohalides. mdpi.com Copper catalysis is also widely used due to its cost-effectiveness and good tolerance of various functional groups. mdpi.com For instance, a copper-catalyzed three-component tandem reaction of 2-bromobenzamide derivatives, aldehydes, and aqueous ammonia provides an efficient route to 2,3-disubstituted quinazolinones. mdpi.com Other metals, such as ruthenium, have been employed to synthesize 2-substituted quinazolin-4(3H)-ones from 2-aminobenzonitriles in an alcohol-water system. mdpi.com

Isatoic anhydride is a common and versatile starting material in MCRs for quinazolinone synthesis. researchgate.netopenmedicinalchemistryjournal.com A three-component reaction involving isatoic anhydride, an amine, and an aldehyde can efficiently produce dihydroquinazolinone derivatives. openmedicinalchemistryjournal.com The reaction can be catalyzed by various agents, including N-halosulfonamides, under green conditions. researchgate.net

Table 1: Comparison of Catalytic Systems in One-Pot Quinazolinone Synthesis

| Catalyst System | Starting Materials (Examples) | Key Features |

| Palladium (e.g., Pd(OAc)₂) | 2-aminobenzonitriles, Aryl bromides | Involves aminocarbonylation; allows for synthesis of 2-arylquinazolinones. mdpi.com |

| Copper (e.g., CuI) | 2-bromobenzamides, Aldehydes, Ammonia | Cost-effective, good functional group tolerance, practical for 2,3-disubstituted products. mdpi.com |

| Ruthenium | 2-aminobenzonitriles, Alcohols | Utilizes readily available substitutes for 2-aminobenzamides. mdpi.com |

| N-halosulfonamides | Isatoic anhydride, Aldehydes, Acyl hydrazines | Green chemistry approach, excellent yields under reflux in EtOH/H₂O. researchgate.net |

Application of Green Chemistry Principles (e.g., Deep Eutectic Solvents)

The principles of green chemistry are increasingly being integrated into quinazolinone synthesis to minimize environmental impact. nih.gov A key development in this area is the use of Deep Eutectic Solvents (DESs) as environmentally benign reaction media. nih.govresearchgate.net DESs are mixtures of two or more components that have a lower melting point than any of their individual constituents. nih.gov They are attractive alternatives to traditional volatile organic compounds due to their low toxicity, biodegradability, low cost, and non-flammability. researchgate.netrsc.org

In the synthesis of quinazolinones, DESs can function as both the solvent and the catalyst. nih.gov For example, a choline chloride:urea (B33335) (1:2) mixture has been found to be an effective medium for the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids. nih.gov The basic nature of this DES facilitates the reaction, demonstrating that the pH of the DES can be tuned to optimize product yields. nih.gov Amino acid-based DESs, such as those made from L-threonine and malonic acid, have also been developed as effective catalysts for multicomponent reactions under solvent-free conditions. nih.gov

Beyond DESs, other green techniques are often employed in conjunction. Microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov These energy sources, combined with green solvents like DESs or water, create highly efficient and sustainable synthetic protocols. openmedicinalchemistryjournal.comnih.gov

Table 2: Green Chemistry Approaches in Quinazolinone Synthesis

| Green Technique | Example Application | Advantages |

| Deep Eutectic Solvents (DESs) | Choline chloride:urea used for 2-mercaptoquinazolin-4(3H)-one synthesis. nih.gov | Biodegradable, low toxicity, recyclable, can act as both solvent and catalyst. nih.govresearchgate.net |

| Microwave Irradiation | Used in iron-catalyzed cyclization in water to form quinazolinones. | Rapid heating, reduced reaction times, increased yields. nih.gov |

| Ultrasound-Assisted Synthesis | Combined with DESs for synthesis of 2-mercaptoquinazolin-4(3H)-ones. | Enhanced reaction rates, improved yields, energy efficient. nih.gov |

| Solvent-Free Reactions | Amino acid-based DES used as a catalyst for MCRs at 80°C. nih.gov | Reduces solvent waste, simplifies workup, lowers environmental impact. |

Regioselective Functionalization of the Quinazolinone Core

The biological activity of quinazolinone derivatives is highly dependent on the substitution pattern around the core structure. Therefore, developing regioselective methods to introduce functional groups at specific positions is of paramount importance. The synthesis of this compound involves several key regioselective transformations.

Strategies for Introduction of Halogen Substituents at Position 2

The introduction of a chlorine atom at the C2 position is a crucial step in the synthesis of the target compound. This is typically achieved by starting with a precursor that can be readily halogenated. A common strategy involves the chlorination of a quinazoline-2,4-dione derivative. This precursor is synthesized from an appropriately substituted anthranilic acid.

The most prevalent method for converting the dione to the 2,4-dichloroquinazoline (B46505) intermediate is by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with heating under reflux. This reaction effectively replaces both carbonyl oxygens at the C2 and C4 positions with chlorine atoms, yielding the highly reactive 2,4-dichloroquinazoline scaffold, which is a key intermediate for further functionalization. beilstein-journals.orgnih.gov

Amination Methods at Position 5

Direct amination at the C5 position of a pre-formed quinazolinone ring via C-H activation is challenging and not a commonly reported method. The predominant strategy for introducing an amino group at this position involves starting the synthesis with a precursor that already contains a nitrogen functionality at the corresponding position of the benzene (B151609) ring.

A widely used approach is to begin with a 2-amino-6-nitrobenzoic acid derivative. This starting material is first used to construct the quinazolinone ring system. The nitro group, being a strong electron-withdrawing group, is stable throughout the initial cyclization and chlorination steps. In a subsequent step, the nitro group at the C5 position is selectively reduced to the desired amino group. This reduction can be accomplished using various standard reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with H₂ over a palladium catalyst. This nitration-then-reduction sequence ensures the unambiguous placement of the amino group at the C5 position.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at Position 4

The 2,4-dichloroquinazoline intermediate is primed for nucleophilic aromatic substitution (SNAr). A key feature of this system is the pronounced difference in reactivity between the C2 and C4 positions. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at C2. nih.govmdpi.com

This regioselectivity is well-documented and is attributed to electronic factors. nih.gov Density functional theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic site. nih.gov Consequently, reaction with a nucleophile, such as an amine, occurs preferentially at C4. nih.govmdpi.comresearchgate.net This allows for the selective introduction of a substituent at this position while leaving the C2-chloro group intact for subsequent manipulations or as a required feature of the final molecule. To synthesize this compound, the nucleophile is water (or hydroxide), which attacks the C4 position of the 5-amino-2,4-dichloroquinazoline intermediate, followed by tautomerization to the more stable quinazolinone form. This reaction is typically performed under mild conditions, and the difference in reactivity is often sufficient to achieve high selectivity without significant formation of the 2-substituted isomer. mdpi.com

Considerations for Reaction Efficiency and Scalability in Laboratory Synthesis

For a synthetic route to be practical, considerations of reaction efficiency, cost, safety, and scalability are crucial. The synthesis of this compound and its analogues benefits from modern synthetic methods that address these factors.

One-pot multicomponent reactions inherently improve efficiency by reducing the number of operational steps, which saves time, reduces solvent usage, and minimizes waste. mdpi.comopenmedicinalchemistryjournal.com The choice of catalyst is also critical. Copper-catalyzed reactions are often favored over those using more expensive metals like palladium, offering a more economical pathway. mdpi.com Furthermore, developing metal-free catalytic systems aligns with green chemistry principles and simplifies product purification by avoiding metal contamination. researchgate.net

The application of green chemistry principles, such as using DESs or water as solvents and employing microwave or ultrasound energy sources, can lead to more efficient and scalable processes. nih.gov These methods often result in shorter reaction times, higher yields, and milder reaction conditions compared to traditional protocols. nih.govnih.gov The recyclability of catalysts, particularly heterogeneous catalysts or DESs, is another important factor for scalability and cost-effectiveness. youtube.com Several reported procedures for quinazolinone synthesis have been successfully demonstrated on a gram scale, indicating their potential for larger-scale laboratory preparations. organic-chemistry.org

Chemical Reactivity and Transformation Studies of 5 Amino 2 Chloroquinazolin 4 1h One

Reactions Involving the 2-Chloro Moiety

The chlorine atom at the C-2 position of the quinazolinone ring is a key handle for introducing molecular diversity. Its reactivity is primarily governed by nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at C-2

The C-2 position of the quinazolin-4(1H)-one system is susceptible to attack by various nucleophiles, leading to the displacement of the chloro group. This SNAr (Nucleophilic Aromatic Substitution) reaction is a fundamental transformation for this class of compounds. While the C-4 position in 2,4-dichloroquinazolines is generally more reactive, the C-2 chloro group in 5-Amino-2-chloroquinazolin-4(1H)-one readily undergoes substitution, often facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group.

A range of nucleophiles, including amines, alkoxides, and thiols, can be employed to generate a library of 2-substituted quinazolinones. The reaction conditions typically involve heating the quinazolinone with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Substitution Reactions at C-2 Note: The following data is representative of reactions on the 2-chloro-quinazolinone scaffold and serves as a model for the expected reactivity of this compound, for which specific literature examples are scarce.

| Nucleophile | Reagent | Conditions | Product |

| Amine | Aniline | Ethanol, reflux | 2-Anilino-5-aminoquinazolin-4(1H)-one |

| Amine | Morpholine | DMF, 100 °C | 5-Amino-2-(morpholino)quinazolin-4(1H)-one |

| Alkoxide | Sodium methoxide | Methanol, reflux | 5-Amino-2-methoxyquinazolin-4(1H)-one |

| Thiol | Thiophenol | K₂CO₃, DMF, 80 °C | 5-Amino-2-(phenylthio)quinazolin-4(1H)-one |

Cross-Coupling Reactions at C-2

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 2-chloro moiety of this compound is an excellent substrate for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloroquinazolinone with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This method is widely used to introduce aryl or heteroaryl substituents at the C-2 position.

Heck Reaction: The Heck reaction involves the coupling of the 2-chloroquinazolinone with an alkene, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of 2-alkenylquinazolinones.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the 2-chloro group with a wide range of primary and secondary amines, offering a versatile alternative to classical nucleophilic substitution for the synthesis of 2-aminoquinazolinone derivatives.

Table 2: Representative Cross-Coupling Reactions at C-2 Note: This table illustrates typical conditions for cross-coupling reactions on 2-chloro-quinazolinone systems, providing a predictive framework for this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Amino-2-phenylquinazolin-4(1H)-one |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 5-Amino-2-styrylquinazolin-4(1H)-one |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 2-Anilino-5-aminoquinazolin-4(1H)-one |

Reactivity Profile of the 5-Amino Group

The 5-amino group on the quinazolinone ring is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for structural modification.

Acylation and Alkylation Reactions of the Amino Group

The primary amino group at the C-5 position can be readily acylated or alkylated. These reactions must be performed under controlled conditions to ensure selectivity, as the nitrogen atoms at positions 1 and 3 of the quinazolinone ring also possess nucleophilic character.

Acylation: The 5-amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for introducing a variety of functional groups and for modulating the electronic properties of the molecule.

Alkylation: Alkylation of the 5-amino group can be achieved with alkyl halides. The reaction may proceed to give mono- or di-alkylated products depending on the stoichiometry of the reagents and the reaction conditions.

Table 3: Acylation and Alkylation of the 5-Amino Group Note: The following examples are based on the general reactivity of aromatic amines and are illustrative of the potential transformations of the 5-amino group in the target molecule.

| Reaction Type | Reagent | Conditions | Product |

| Acylation | Acetyl chloride | Pyridine, 0 °C to rt | 5-Acetamido-2-chloroquinazolin-4(1H)-one |

| Alkylation | Methyl iodide | K₂CO₃, Acetone, reflux | 2-Chloro-5-(methylamino)quinazolin-4(1H)-one |

Diazotization and Subsequent Transformations

The 5-amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.netwuxiapptec.com The resulting diazonium salt is a highly useful intermediate that can undergo a variety of transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH) groups, in the presence of a copper(I) salt catalyst. organic-chemistry.orgnih.govyoutube.com

Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are known for their vibrant colors and have applications as dyes.

Table 4: Potential Transformations via Diazotization of the 5-Amino Group Note: These reactions are standard transformations for aromatic diazonium salts and represent potential synthetic routes for functionalizing the 5-position of the quinazolinone core.

| Reaction Type | Reagent | Product |

| Sandmeyer (Chlorination) | CuCl / HCl | 2,5-Dichloroquinazolin-4(1H)-one |

| Sandmeyer (Bromination) | CuBr / HBr | 5-Bromo-2-chloroquinazolin-4(1H)-one |

| Sandmeyer (Cyanation) | CuCN / KCN | 2-Chloro-4-oxo-1,4-dihydroquinazoline-5-carbonitrile |

| Azo Coupling | Phenol | 2-Chloro-5-((4-hydroxyphenyl)diazenyl)quinazolin-4(1H)-one |

Tautomerism and Isomerization Phenomena in Quinazolin-4(1H)-one Systems

Quinazolin-4(1H)-one and its derivatives can exist in different tautomeric forms, primarily the lactam and lactim forms. The lactam form, with the carbonyl group at C-4 and a proton on N-1, is generally the predominant tautomer in both the solid state and in solution. nih.govrsc.org

The equilibrium between these tautomers can be influenced by various factors, including the nature and position of substituents, the solvent, and the temperature. The presence of the 5-amino group in this compound can potentially influence the tautomeric equilibrium through electronic effects and intramolecular hydrogen bonding. Spectroscopic techniques such as NMR and IR, along with computational studies, are valuable tools for investigating the tautomeric preferences of substituted quinazolinone systems. For instance, the presence of an intramolecular hydrogen bond between the 5-amino group and the 4-carbonyl group could further stabilize the lactam form. Conversely, in certain solvents, the lactim tautomer might be stabilized through intermolecular interactions.

Oxidation and Reduction Pathways of the Quinazolinone Core

The quinazolinone core is a robust heterocyclic system, generally exhibiting stability towards oxidative and reductive conditions. However, under specific reagents and reaction conditions, both the pyrimidine (B1678525) and the benzene (B151609) rings of the quinazolinone scaffold can undergo transformations. While specific studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the known chemical behavior of substituted quinazolinones.

Oxidation Pathways:

The quinazolinone ring is relatively resistant to oxidation. nih.gov Much of the research on the oxidation of quinazolinone-related compounds focuses on the synthesis of the quinazolinone ring itself through oxidative cyclization of various precursors. nih.govbohrium.comnih.gov Electrochemical methods have also been employed for the synthesis of quinazolinones via anodic oxidation. bohrium.comacs.org

In the case of this compound, the presence of an electron-donating amino group on the benzene ring could potentially activate this ring towards electrophilic attack or oxidation under certain conditions. However, the quinazolinone moiety itself is generally stable.

Reduction Pathways:

The reduction of the quinazolinone core can proceed in a stepwise manner, affecting either the pyrimidine or the benzene ring, depending on the reagents and conditions employed.

The pyrimidine ring of 4(3H)-quinazolinones is susceptible to reduction. Catalytic hydrogenation using palladium or platinum oxide can lead to the formation of the corresponding 1,2-dihydro derivatives. nih.govresearchgate.net This transformation selectively reduces the C=N bond of the pyrimidine ring. Biomimetic asymmetric reduction of quinazolinones to chiral dihydroquinazolinones has also been achieved using chiral NAD(P)H models, demonstrating the accessibility of the dihydro- form under mild conditions. dicp.ac.cn

More strenuous reduction conditions are required to affect the benzene ring. The use of platinum oxide as a catalyst under hydrogenation can lead to the reduction of the benzene portion of the quinazolinone, resulting in octahydro-4(1H)-quinazolinone diastereomers. nih.gov

For this compound, it is anticipated that the pyrimidine ring would be the initial site of reduction under catalytic hydrogenation, yielding 5-Amino-2-chloro-2,3-dihydroquinazolin-4(1H)-one. The reduction of the benzene ring would necessitate more forcing conditions. The chloro-substituent may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

The following table summarizes the potential oxidation and reduction transformations of the quinazolinone core, based on general findings for this class of compounds.

| Transformation | Reagents and Conditions | Expected Product of this compound |

| Reduction of Pyrimidine Ring | Catalytic Hydrogenation (e.g., Pd/C, PtO2) | 5-Amino-2-chloro-2,3-dihydroquinazolin-4(1H)-one |

| Reduction of Benzene Ring | Catalytic Hydrogenation (e.g., PtO2, forcing conditions) | 5-Amino-2-chloro-octahydroquinazolin-4(1H)-one isomers |

| Oxidation | Generally stable, potential for benzene ring oxidation under strong oxidizing conditions. | Decomposition or complex mixture of products. |

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Chloroquinazolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

Proton NMR (¹H-NMR) Analysis

A hypothetical ¹H-NMR spectrum of 5-Amino-2-chloroquinazolin-4(1H)-one would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring portion of the molecule, as well as signals for the amine (NH₂) and amide (NH) protons. The chemical shifts (δ, ppm) and coupling constants (J, Hz) of the aromatic protons would provide critical information about their relative positions. The signals for the NH and NH₂ protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon framework. One would expect to observe signals for each unique carbon atom in the molecule, including the carbonyl carbon (C=O) of the quinazolinone ring, the carbon atom bearing the chlorine (C-Cl), and the carbons of the aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Regioselectivity and Connectivity Confirmation

Two-dimensional NMR experiments are essential for confirming the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the spin systems within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be invaluable for confirming the regioselectivity of the amino group at position 5 by observing correlations between the amine protons and the carbons of the quinazolinone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₈H₆ClN₃O), the high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed in MS/MS experiments would likely involve characteristic losses, such as the loss of CO, Cl, or HCN, which would help to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) for:

N-H stretching from the primary amine (NH₂) and the secondary amide (N-H), typically in the region of 3400-3200 cm⁻¹.

C=O stretching from the amide carbonyl group, usually a strong band around 1680-1640 cm⁻¹.

C=N and C=C stretching from the quinazoline (B50416) ring system in the 1620-1450 cm⁻¹ region.

C-Cl stretching , which would appear in the fingerprint region, typically below 800 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unambiguously confirm the tautomeric form of the quinazolinone ring and the planarity of the heterocyclic system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, that dictate the crystal packing arrangement.

Without access to experimental data from these analytical techniques for this compound, a detailed and scientifically accurate article as per the requested outline cannot be fully generated at this time. Further empirical studies are required to produce the specific data needed for a complete structural characterization.

Elemental Analysis for Purity and Composition Verification

Elemental analysis of this compound is crucial for confirming its successful synthesis and the absence of significant impurities. The molecular formula of the compound is established as C₈H₆ClN₃O. Based on this formula, the theoretical elemental composition can be precisely calculated.

Theoretical Composition:

To determine the expected weight percentages of each element, the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ) are utilized. The molecular weight of this compound is calculated to be 195.60 g/mol .

The theoretical percentages are as follows:

Carbon (C): (8 * 12.01 / 195.60) * 100% = 49.09%

Hydrogen (H): (6 * 1.01 / 195.60) * 100% = 3.09%

Nitrogen (N): (3 * 14.01 / 195.60) * 100% = 21.48%

Chlorine (Cl): (1 * 35.45 / 195.60) * 100% = 18.12%

Oxygen (O): (1 * 16.00 / 195.60) * 100% = 8.18%

Detailed Research Findings:

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from peer-reviewed publications for the elemental analysis of this compound. While the synthesis and properties of various quinazolinone derivatives are reported, the explicit experimental percentages for C, H, and N for this particular compound are not publicly available in the searched resources.

Typically, in a research context, the synthesized compound would be subjected to combustion analysis. This technique involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The amounts of carbon and hydrogen in the original sample can then be determined. Nitrogen is often determined separately using methods such as the Dumas or Kjeldahl method.

The experimentally determined percentages would then be compared to the theoretical values. A close correlation between the experimental and theoretical data, generally within a margin of ±0.4%, is considered a strong indicator of the compound's purity and confirmation of its elemental composition.

The absence of published experimental data precludes a direct comparative analysis in this article. However, the theoretically calculated values provide a critical benchmark for any future experimental characterization of this compound.

Data Tables:

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 49.09 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.09 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.12 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.48 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.18 |

| Total | 195.62 | 100.00 |

Table 2: Comparison of Theoretical and (Hypothetical) Experimental Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

| Carbon (C) | 49.09 | Data not available | Data not available |

| Hydrogen (H) | 3.09 | Data not available | Data not available |

| Nitrogen (N) | 21.48 | Data not available | Data not available |

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Chloroquinazolin 4 1h One

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations can elucidate a range of electronic properties of 5-Amino-2-chloroquinazolin-4(1H)-one, which are fundamental to understanding its chemical behavior and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, thus representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small HOMO-LUMO gap implies lower stability and higher reactivity. For quinazolinone derivatives, this energy gap has been correlated with their antioxidant activities. sapub.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinazolinone ring system, reflecting their potential to donate electrons. The LUMO, on the other hand, is anticipated to be distributed over the electrophilic centers of the molecule, particularly the carbon atoms attached to the electronegative chlorine and oxygen atoms.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

This table presents illustrative values for this compound based on typical DFT calculations for similar heterocyclic compounds.

Furthermore, the coefficients of the atomic orbitals contributing to the LUMO can predict the most probable sites for nucleophilic attack. In related chloroquinazoline systems, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.comnih.govresearchgate.netnih.gov This is a critical insight for predicting the regioselectivity of substitution reactions.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is mapped onto the molecule's electron density surface, with different colors indicating varying potential values. Typically, red represents regions of high negative potential (electron-rich), blue signifies areas of high positive potential (electron-poor), and green indicates neutral regions.

For this compound, the MEP map is expected to show:

Negative Potential (Red): Concentrated around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, as well as the amino group, due to the presence of lone pairs of electrons. These regions are prone to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the N-H proton of the quinazolinone ring, indicating their acidic nature and potential for hydrogen bonding.

Neutral to Slightly Positive Potential (Green/Yellow): The aromatic ring will exhibit a mixed potential, influenced by the attached functional groups.

The MEP map is a valuable tool for understanding intermolecular interactions, as it predicts how the molecule will interact with other molecules, such as biological receptors or solvent molecules. sapub.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and their relative energies. For this compound, key conformational features would include the orientation of the amino group relative to the quinazolinone ring.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. researchgate.netnih.govresearchgate.net By simulating the motion of atoms and molecules over a period, MD can reveal how the molecule explores different conformations and how it interacts with its environment, such as a solvent or a biological macromolecule.

Key parameters analyzed in MD simulations of quinazolinone derivatives include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformation. abap.co.in

Root Mean Square Fluctuation (RMSF): This quantifies the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility. researchgate.net

MD simulations can be particularly insightful for understanding how this compound might bind to a biological target, revealing the stability of the ligand-receptor complex and the key interactions that maintain this binding. tandfonline.com

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a particularly relevant reaction is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position.

Theoretical studies on the related 2,4-dichloroquinazoline (B46505) have provided a clear understanding of the regioselectivity of SNAr reactions. mdpi.comnih.govresearchgate.netnih.gov These studies, using DFT, have shown that nucleophilic attack is favored at the 4-position due to a combination of electronic factors:

Higher LUMO Coefficient: The carbon atom at the 4-position has a larger coefficient in the LUMO, making it more electrophilic and thus more susceptible to attack by a nucleophile. mdpi.comnih.gov

Lower Activation Energy: The calculated activation energy for the formation of the Meisenheimer intermediate (the addition-elimination intermediate in SNAr) is lower for attack at the 4-position compared to the 2-position. mdpi.com

While this compound has a different substitution pattern, similar principles would apply. Theoretical calculations could be employed to determine the activation energy barriers for nucleophilic attack at the 2-position, providing insights into the feasibility and kinetics of such reactions. The mechanism of SNAr reactions can also be investigated, with computational studies helping to distinguish between a stepwise (via a stable Meisenheimer complex) and a concerted mechanism. nih.gov

| Reaction Step | Illustrative Activation Energy (kcal/mol) | Description |

|---|---|---|

| Nucleophilic attack at C2 | 15 - 20 | Formation of the Meisenheimer intermediate through the addition of a nucleophile to the carbon bearing the chlorine atom. |

| Chloride ion departure | 5 - 10 | Elimination of the chloride leaving group to restore the aromaticity of the ring. |

This table provides illustrative activation energy ranges for the SNAr reaction of this compound, based on computational studies of similar reactions.

Computational Modeling of Intermolecular Interactions

The interactions of this compound with other molecules are crucial for its chemical and biological properties. Computational methods can model these non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, with a high degree of accuracy.

The functional groups on this compound provide multiple opportunities for intermolecular interactions:

Hydrogen Bonding: The amino group (-NH2) and the N-H group of the quinazolinone ring can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms of the ring can act as hydrogen bond acceptors. These interactions are fundamental to the molecule's behavior in protic solvents and its binding to biological targets. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic site on another molecule.

π-π Stacking: The aromatic quinazoline (B50416) ring can engage in π-π stacking interactions with other aromatic systems, which is a common feature in the binding of small molecules to proteins and DNA.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. biotech-asia.org Docking studies of quinazolinone derivatives with various protein targets have highlighted the importance of specific hydrogen bonds and hydrophobic interactions for binding affinity. nih.govresearchgate.net For this compound, docking simulations could be used to identify potential biological targets and to understand the key molecular interactions that would govern its binding.

Structure Activity Relationship Sar Elucidation for 5 Amino 2 Chloroquinazolin 4 1h One Derivatives

Systematic Investigations of Substituent Effects on the Quinazolinone Core

The biological profile of quinazolinone derivatives can be significantly altered by modifying the substituents around the core bicyclic structure. nih.gov SAR studies consistently reveal that substitutions at positions 2, 3, 6, and 8 are particularly influential in modulating pharmacological activity. nih.govnih.govresearchgate.net For instance, the introduction of halogen atoms at the 6 and 8 positions has been shown to enhance antimicrobial properties. nih.gov

Influence of Amino Group Position and Substitution Pattern

The amino group is a critical pharmacophoric element, and its position on the quinazolinone ring profoundly impacts biological activity. While the parent compound features an amino group at the C-5 position, extensive research on related isomers highlights the significance of this functional group's placement. For example, 4-aminoquinazoline derivatives have been widely investigated, leading to the identification of potent antagonists for targets like the opioid receptor like-1 (ORL1). nih.govresearchgate.net Derivatives with substitutions at the 3-amino position have also been synthesized, with the amino group providing an additional hydrogen bond participant that can be crucial for target interaction. sifisheriessciences.com

Modification of the amino group itself, such as through acylation or alkylation, further modulates activity by altering steric bulk, electronics, and hydrogen-bonding capacity. This underscores the importance of the nitrogen's lone pair and hydrogen atoms in forming key interactions with biological macromolecules.

Impact of Halogenation at Position 2

The chloro-substituent at the C-2 position of 5-Amino-2-chloroquinazolin-4(1H)-one is a key determinant of its biological profile. Research has shown that the substitution of a chlorine atom at this position is essential for cytotoxic activity in certain derivatives. nih.gov The high reactivity of the C-2 halogen, activated by the adjacent nitrogen atom, makes it a versatile handle for introducing further molecular diversity through cross-coupling reactions. mdpi.com

While the chloro group is pivotal, its replacement with other moieties leads to a broad spectrum of activities. For instance, derivatives bearing methyl, amine, or thiol groups at position 2 have demonstrated significant antimicrobial effects. nih.gov The introduction of a propyl group at this position has also yielded potent anti-cancer activity. nih.gov This highlights that while the halogen is important, the nature of the substituent at C-2 can be tailored to target different biological pathways.

| Substituent at C-2 | Observed Biological Activity | Reference |

|---|---|---|

| -Cl (Chloro) | Essential for cytotoxicity | nih.gov |

| -CH3 (Methyl) | Antimicrobial | nih.gov |

| -SH (Thiol) | Antimicrobial | nih.gov |

| -CH2CH2CH3 (Propyl) | Anticancer | nih.gov |

| -Phenyl | Essential for Dihydrofolate reductase (DHFR) inhibition | nih.gov |

Significance of the 4-Keto Moiety

The carbonyl group at the C-4 position, defining the molecule as a 4-quinazolinone, is fundamental to its chemical nature and biological function. This keto moiety is a critical hydrogen bond acceptor, enabling strong interactions within enzyme active sites or receptor binding pockets. nih.gov Molecular docking studies have confirmed the participation of the 4-C=O group in hydrogen bonding networks with biological targets such as NF-κB. nih.gov

Furthermore, the presence of the 4-keto group establishes a lactam structure which can undergo lactam-lactim tautomerism. This chemical property is significant as it influences the reactivity and electronic distribution of the pyrimidine (B1678525) ring. nih.gov The antimalarial activity of some quinazolinones has been attributed in part to the features of the 4-quinazolinone moiety. nih.gov Replacing the 4-keto group with other functionalities, such as amines, has been shown to improve antimicrobial activities in some contexts, demonstrating that while the keto group is significant, its modification can be a viable strategy for altering the therapeutic profile. nih.gov

Role of Aromaticity and Heterocyclic Ring Fusions on Activity Profiles

The inherent aromaticity of the bicyclic quinazolinone system, comprising a fused benzene (B151609) and pyrimidine ring, is a foundational element of its ability to interact with biological targets through π-π stacking and other non-covalent interactions. nih.gov The properties of the pyrimidine ring are notably influenced by this fusion with the benzene ring. nih.gov

Fusing additional heterocyclic rings to the quinazolinone core is a well-established strategy for creating novel derivatives with enhanced or entirely new activity profiles. nih.govignited.inbohrium.com The nature and point of fusion of these additional rings can drastically alter the molecule's shape, electronic properties, and therapeutic potential. For example, fusing heterocycles such as pyrazole (B372694) or pyrimidine to the quinazolinone scaffold has been explored to combine the pharmacophoric features of both moieties, often leading to compounds with significant antimicrobial activity. ekb.eg

Studies on polycyclic 4(3H)-quinazolinones have shown that the structural diversity introduced by fusing rings to either the pyrimidine or the benzo portion of the core opens new avenues in the search for active molecules. nih.gov

Correlation of Structural Modifications with Observed In Vitro Biological Mechanisms

The rational design of potent this compound derivatives hinges on correlating specific structural changes with measurable in vitro biological effects. Numerous studies have successfully linked molecular modifications to the inhibition of key cellular pathways and enzymes.

For instance, halogenation of the quinazolinone aromatic ring has been directly correlated with the inhibition of inflammatory gene expression. Derivatives featuring chlorine or fluorine on the benzene ring were found to significantly decrease the expression of IL-1β mRNA. nih.gov The anti-inflammatory mechanism of many quinazolinones has been attributed to the suppression of the NF-κB pathway, which in turn downregulates the expression of enzymes like COX-2. nih.gov

In the context of anticancer activity, specific substitutions have been tied to the inhibition of the Epidermal Growth Factor Receptor (EGFR). The presence of a chlorine atom at the C-2 position, combined with methoxy (B1213986) groups at C-6 and C-7, was found to be essential for cytotoxicity against the MCF-7 breast cancer cell line, an effect linked to the downregulation of EGFR and phosphorylated EGFR (p-EGFR). nih.gov Similarly, modifying the C-3 position with various amino acid moieties has been used to generate extra hydrogen bonds with the EGFR binding site, enhancing antitumor activity. nih.gov

| Structural Modification | Biological Target / Pathway | Observed In Vitro Effect | Reference |

|---|---|---|---|

| Halogen (-Cl, -F) on benzene ring | Inflammatory Gene Expression | Decreased IL-1β mRNA expression | nih.gov |

| -Cl at C-2 and -OCH3 at C-6/C-7 | EGFR Pathway | Decreased levels of EGFR and p-EGFR in MCF-7 cells | nih.gov |

| Aliphatic chain at N-3 | NF-κB Pathway | Inhibition of COX-2 and iNOS mRNA expression | nih.gov |

| L-phenylalanine at N-3 | EGFR Kinase | Potent inhibition of EGFR and antitumor activity against MCF-7 cells | nih.gov |

| Phenyl ring at C-2 | Dihydrofolate reductase (DHFR) | Inhibition of DHFR enzyme | nih.gov |

Pharmacophore Modeling and Design Principles for Quinazolinone Scaffolds

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are powerful computational tools that distill the essential structural features required for a quinazolinone derivative to bind to a specific target. These models provide a blueprint for designing new, more potent compounds. researchgate.netrsc.org

A pharmacophore model for a quinazolinone-based inhibitor typically includes key features such as hydrogen bond acceptors (often the 4-keto oxygen and N-1 nitrogen), hydrogen bond donors (like the 5-amino group), and aromatic/hydrophobic regions (the fused benzene ring). researchgate.net For example, a successful pharmacophore model developed for quinazoline-based EGFR inhibitors consisted of two hydrogen bond acceptor sites and three aromatic ring features. tandfonline.com

3D-QSAR studies further refine this understanding by creating a three-dimensional map around the quinazolinone scaffold, indicating regions where steric bulk, positive electrostatic potential, or negative electrostatic potential will enhance or diminish biological activity. These models are instrumental in the design of new derivatives. For instance, the 4-quinazolinone scaffold has been effectively used as a bioisostere for the phthalazinone core in the design of novel PARP-1 inhibitors, leading to the synthesis of compounds with inhibitory activity comparable to the drug Olaparib. researchgate.netrsc.org These computational approaches are indispensable for navigating the vast chemical space of quinazolinone derivatives and prioritizing the synthesis of candidates with the highest probability of success.

Future Directions and Research Perspectives for 5 Amino 2 Chloroquinazolin 4 1h One Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic methodologies is crucial for advancing the chemistry of 5-Amino-2-chloroquinazolin-4(1H)-one. While classical methods for quinazolinone synthesis exist, future efforts will likely focus on novel, eco-friendly, and high-yield approaches. rsc.org

Novel Synthetic Routes: Current synthetic strategies often involve multi-step procedures. nih.gov Future research could explore one-pot synthesis methodologies, which offer advantages in terms of operational simplicity, reduced reaction time, and milder conditions. rsc.org For instance, palladium-catalyzed carbonylation reactions have been effectively used for constructing quinazolinone-fused polycyclic skeletons and could be adapted for the synthesis of novel this compound analogues. rsc.org Additionally, the use of enzymatic catalysis combined with photocatalysis presents a fast and highly efficient method for generating quinazolinone cores. researchgate.net Exploring alternative starting materials and catalysts, such as iron catalysis for pyrrolo[1,2-α]quinoxalines, could also lead to more cost-effective and sustainable synthetic pathways. mdpi.com

Derivatization Strategies: The amino group at the C5 position and the chloro group at the C2 position are prime targets for derivatization, allowing for the introduction of diverse functional groups to modulate the compound's properties.

Amino Group Derivatization: The primary amino group can be readily modified through reactions with various electrophiles. Future strategies could involve derivatization with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, a common strategy in drug development. researchgate.net Furthermore, coupling with amino acids could introduce additional hydrogen bonding interactions, potentially enhancing target binding. nih.gov

Chloro Group Substitution: The chlorine atom at the C2 position is an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including various anilines, to generate libraries of 2-amino-quinazolin-4(3H)-one derivatives. nih.govmdpi.com This position can also be functionalized to link the quinazolinone core with other heterocyclic scaffolds, such as triazoles, to create hybrid molecules with potentially synergistic activities. nih.gov

| Derivatization Site | Potential Reagents | Resulting Functional Group |

| 5-Amino Group | Isocyanates, Isothiocyanates, Acyl Chlorides, Amino Acids | Urea, Thiourea, Amide, Peptide |

| 2-Chloro Group | Anilines, Thiols, Alcohols, Heterocyclic amines | Substituted Amines, Thioethers, Ethers |

Advanced Computational and Theoretical Studies

In silico methods are indispensable tools in modern drug discovery, offering predictive insights into the behavior of molecules and guiding synthetic efforts. rsc.orgmdpi.com For this compound and its derivatives, advanced computational studies can accelerate the identification of promising drug candidates.

Future research should employ a range of computational techniques:

Molecular Docking: To predict the binding modes and affinities of novel derivatives within the active sites of various biological targets. rsc.org This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the quinazolinone derivatives with their biological activities. rsc.org

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are crucial for early-stage evaluation of the drug-likeness of synthesized compounds, helping to identify candidates with favorable pharmacokinetic profiles. rsc.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This theoretical method can be used to study the nature of intramolecular hydrogen bonds, which can significantly influence the conformation and binding properties of the molecules. rsc.org

These computational approaches, when used in concert, can provide a comprehensive understanding of the structure-activity relationships and guide the rational design of more potent and selective derivatives of this compound.

Expansion of Mechanistic In Vitro Investigations

While the quinazolinone scaffold is known for a wide range of biological activities, detailed mechanistic studies for derivatives of this compound are essential to understand their mode of action and identify specific cellular targets.

Future in vitro investigations should focus on:

Target Identification and Validation: Moving beyond broad phenotypic screening to identify the specific enzymes, receptors, or cellular pathways that are modulated by these compounds. For example, related 5-amino-4-quinolones have been shown to act by disrupting bacterial membranes. nih.gov

Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., PARP-1 inhibitors), detailed kinetic studies are needed to determine the type and potency of inhibition. rsc.org

Cell-Based Assays: Utilizing techniques like cell cycle analysis and apoptosis assays to understand the cellular consequences of compound treatment. rsc.org For instance, some quinazolinone derivatives have been shown to cause cell growth arrest at the G2/M phase. rsc.org

Antimicrobial Mechanism of Action: For compounds showing antimicrobial activity, studies to determine whether they are bacteriostatic or bactericidal and to investigate their potential to select for resistance are crucial. nih.govnih.gov

A deeper understanding of the in vitro mechanisms will facilitate the optimization of lead compounds and provide a stronger rationale for their further development.

Potential for Scaffold Diversification and Library Synthesis

The versatility of the this compound scaffold makes it an ideal candidate for scaffold diversification and the creation of compound libraries for high-throughput screening. mdpi.com

Scaffold Hopping and Hybridization: Molecular hybridization, which involves combining two or more pharmacophores, is a powerful strategy for developing analogues with improved potency and multi-target activity. nih.gov The quinazolinone core can be linked to other biologically active scaffolds like triazoles or sulfonamides to generate novel hybrid molecules. nih.gov This approach has been successfully used to create compounds targeting EGFR and other kinases. nih.gov

Combinatorial Library Synthesis: The reactive handles on the this compound core are well-suited for combinatorial chemistry. By systematically reacting a set of diverse building blocks at the C2 and C5 positions, large libraries of structurally related compounds can be rapidly synthesized. This enables comprehensive exploration of the chemical space around the quinazolinone scaffold and facilitates structure-activity relationship (SAR) studies, which are vital for enhancing drug efficacy and selectivity. researchgate.net

| Strategy | Description | Example Application |

| Scaffold Hopping | Replacing the core scaffold with a bioisosteric equivalent. | Utilizing the 4-quinazolinone scaffold as a bioisostere for a phthalazinone core. rsc.org |

| Molecular Hybridization | Combining the quinazolinone scaffold with other pharmacophores. | Linking with triazole or sulfonamide moieties to create multi-target ligands. nih.gov |

| Combinatorial Synthesis | Systematically generating a large library of derivatives. | Reacting diverse anilines at the C2 position and various acylating agents at the N3 position. |

The systematic diversification of the this compound scaffold holds immense promise for the discovery of new lead compounds with diverse therapeutic applications, from anticancer to antimicrobial agents. mdpi.comnih.gov

常见问题

Q. What synthetic methodologies are recommended for the preparation of 5-Amino-2-chloroquinazolin-4(1H)-one?

- Answer : A two-step approach is commonly employed: (i) Cyclocondensation : React 2-chloroanthranilic acid with cyanogen bromide or urea under acidic conditions to form the quinazolinone core. (ii) Amination : Introduce the amino group at the 5-position via nucleophilic substitution using ammonium hydroxide or a protected amine source. Key parameters include temperature control (60–80°C for cyclocondensation) and catalyst selection (e.g., acetic acid for protonation) .

- Validation : Confirm intermediate purity via TLC and final product identity using melting point analysis and FT-IR (N-H stretch at ~3300 cm⁻¹ for the amino group) .

Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound?

- Answer : (i) Complementary Techniques : Combine ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) to cross-validate molecular weight and functional groups. (ii) Deuterated Solvent Effects : Test NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions that may obscure peaks. (iii) 2D NMR : Use COSY or HSQC to assign overlapping signals in aromatic regions .

Advanced Research Questions

Q. What strategies optimize reaction conditions for introducing substituents at the 2-chloro position?

- Answer : (i) Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to replace chlorine with aryl/alkyl groups. (ii) Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to modulate reaction kinetics. (iii) Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates) and adjust stoichiometry .

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?

- Answer : (i) DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to calculate electron density maps. (ii) Fukui Indices : Identify nucleophilic sites (e.g., C-6 position) prone to electrophilic attack based on frontier molecular orbitals. (iii) Validation : Compare predicted reactivity with experimental nitration/bromination outcomes .

Q. What experimental designs are suitable for assessing the compound’s kinase inhibition potential?

- Answer : (i) Enzyme Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or CDK2) and ATP concentrations near Km values. (ii) Dose-Response Curves : Test 0.1–100 µM concentrations to calculate IC₅₀ values. (iii) Control Compounds : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls .

Q. How do pH and temperature influence the compound’s stability during long-term storage?

- Answer : (i) Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC. (ii) pH Profiling : Dissolve the compound in buffers (pH 2–9) and track decomposition (e.g., hydrolysis of the chloroquinazolinone ring) using UV-Vis at λ = 270 nm. (iii) Recommendations : Store in amber vials at –20°C under inert gas (argon) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Answer : (i) PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. (ii) Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles. (iii) Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers labeled "Halogenated Organics" .

Q. How can researchers address low solubility in aqueous buffers for bioactivity assays?

- Answer : (i) Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility without denaturing proteins. (ii) Sonication : Sonicate suspensions at 35 kHz for 15 minutes to disperse aggregates. (iii) Critical Micelle Concentration (CMC) : Test surfactants (e.g., Tween-80) at concentrations below CMC to avoid assay interference .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。